
3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
カタログ番号 B2990314
CAS番号:
381188-54-1
分子量: 353.84
InChIキー: KTKYSRXRISIZRF-QAHSQZNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the molecular formula C3H6O2 . It’s an important chemical compound in both natural and industrial contexts, serving diverse purposes ranging from a food preservative to a key ingredient in the production of polymers .
Synthesis Analysis
Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . Another method involves the addition of carbon monoxide and water to ethylene, yielding propanoic acid . A more sustainable route involves the microbial fermentation of glucose or other sugars by propionibacteria .Molecular Structure Analysis
Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH .Chemical Reactions Analysis
A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid . It can also undergo esterification - the reaction between alcohols and carboxylic acids to make esters .Physical And Chemical Properties Analysis
Propanoic acid is a transparent, colorless liquid that possesses a pungent, vinegar-like smell . It’s a weak acid and can release hydrogen ions in aqueous solutions .科学的研究の応用
Anticancer Activity
- A study by Buzun et al. (2021) focused on the synthesis and evaluation of anticancer activity of thiazolidinone derivatives, including a compound similar to the one . This compound demonstrated significant antimitotic activity and low toxicity toward normal human blood lymphocytes, indicating potential as an anticancer agent (Buzun et al., 2021).
Antimicrobial Activity
- Krátký et al. (2017) synthesized and evaluated a series of thiazolidinone derivatives for their antimicrobial properties. These derivatives showed substantial activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Antitrypanosomal and Anticancer Activity
- Research by Holota et al. (2019) on thiazolidinone derivatives revealed that these compounds inhibited the growth of trypanosomal parasites at sub-micromolar concentrations and demonstrated significant selectivity indices. Additionally, they showed inhibition against human tumor cell lines (Holota et al., 2019).
Aldose Reductase Inhibition
- A study by Kučerová-Chlupáčová et al. (2020) explored the aldose reductase inhibitory action of thiazolidinone derivatives. One derivative was identified as a potent inhibitor, significantly more effective than the standard drug epalrestat. These findings suggest potential applications in treating conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).
Antibacterial Activity
- Trotsko et al. (2018) synthesized a series of thiazolidinone derivatives and tested them for antibacterial activity. These compounds displayed significant activity against Gram-positive bacterial strains, with some showing activities comparable to standard antibiotics (Trotsko et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-11(8-10-4-2-1-3-5-10)9-12-14(20)17(15(21)22-12)7-6-13(18)19/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKYSRXRISIZRF-QAHSQZNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)
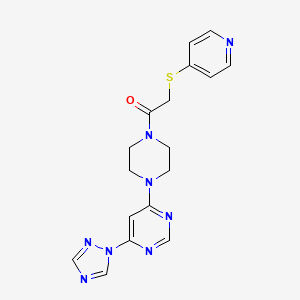
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)
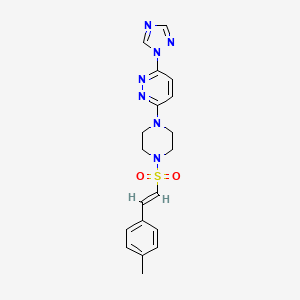
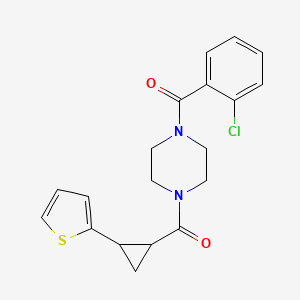
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2990242.png)
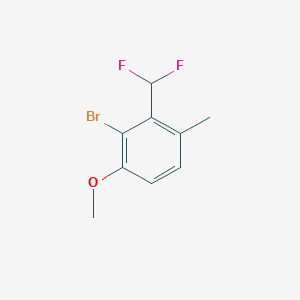
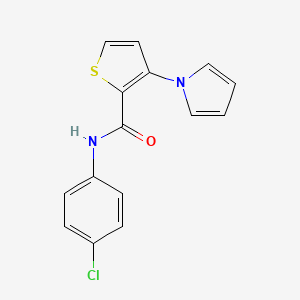
![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)
![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)